molecular formula C21H25N5O4 B2719005 3-benzyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915926-89-5

3-benzyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2719005
CAS No.: 915926-89-5
M. Wt: 411.462
InChI Key: BTOYUMVSMIFMSB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-benzyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione consists of a benzyl group attached to a carbamate moiety, which in turn is connected to an ethoxyethoxyethyl group. The compound’s molecular weight is 283.32 g/mol .


Chemical Reactions Analysis

This compound can serve as a photo-initiator in various polymerization reactions, such as the synthesis of polyacrylamide-grafted chitosan nanoparticles and hydrophobic polyurethane sponge .

Scientific Research Applications

Structure-Activity Relationship Studies

Studies have focused on understanding the structure-activity relationships (SAR) of imidazo[2,1-f]purinones, highlighting their potential as A(3) adenosine receptor antagonists. This research extends previous work on xanthine-based molecules, examining substitutions at different positions to enhance both potency and hydrophilicity. Docking and 3D-QSAR studies have further explored the A(3) binding disposition of these compounds, underlining their significance in developing selective antagonists for therapeutic applications (Baraldi et al., 2008).

Antiviral Activity

Another angle of research has been the investigation of tricyclic analogs of acyclovir, focusing on their binding with herpes simplex virus thymidine kinase. This study utilized transferred NOE experiments and molecular dynamics simulations to elucidate the structural basis of the antiviral activity, revealing that specific conformations are preferred when bound to the enzyme, which may inform the design of more effective antiviral drugs (Czaplicki et al., 1996).

Synthesis and Antineoplastic Activity

Research on imidazoacridinones, a class of compounds including the imidazo[2,1-f]purine structure, has demonstrated significant antineoplastic activity, especially against leukemia. The synthesis of new derivatives and their in vivo activity against murine P388 leukemia offers valuable insights into the development of potent anticancer agents. This work underscores the therapeutic potential of these compounds in oncology (Cholody et al., 1996).

Properties

IUPAC Name

2-benzyl-6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-14-15(2)26-17-18(22-20(26)24(14)9-11-30-12-10-27)23(3)21(29)25(19(17)28)13-16-7-5-4-6-8-16/h4-8,27H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOYUMVSMIFMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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